3-Hydroxybenzoic acid

Vue d'ensemble

Description

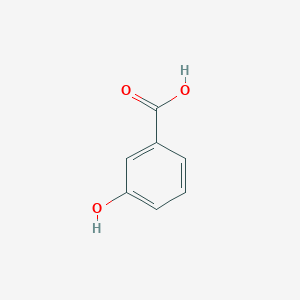

3-Hydroxybenzoic acid (3-HBA) is a phenolic acid derivative with the molecular formula C₇H₆O₃, characterized by a hydroxyl group (-OH) at the meta position (C3) of the benzene ring. It occurs naturally in plants, such as Swertia kouitchensis and Delonix regia, and is biosynthesized by bacterial pathogens like Xanthomonas oryzae for virulence-related processes . Its physicochemical properties, including a melting point of 201°C and moderate solubility in aqueous solutions, make it a versatile compound in industrial and pharmaceutical applications, such as co-crystal formation with drugs like piracetam .

Méthodes De Préparation

Sulfobenzoic Acid Alkali Fusion Method

Sulfonation of Benzoic Acid

This method begins with sulfonating benzoic acid using sulfuric acid or sulfur trioxide (SO₃). Optimal sulfonation occurs at 125–150°C with 1–1.2 mol SO₃ per mol benzoic acid , producing a technical mixture containing ≥75% 3-sulfobenzoic acid and ≤35% sulfuric acid . However, incomplete sulfonation generates 2- and 4-sulfobenzoic acid isomers, complicating downstream purification .

Alkali Fusion Process

The sulfobenzoic acid mixture reacts with 50–100% NaOH at 220–450°C under 1–120 bar pressure . Higher temperatures (>300°C) accelerate the reaction but risk decarboxylation. After 2–4 hours, the mixture is acidified to pH <4, precipitating 3HBA at -5°C to +40°C . While this method avoids isolating intermediate sodium salts, yields are lower than sulfophthalic acid routes due to residual isomers and sulfuric acid .

Industrial Scalability Challenges

Scaling this process requires precise control of sulfonation to minimize by-products. For instance, excess SO₃ increases sulfuric acid content, necessitating additional alkali hydroxide for neutralization and raising costs . Furthermore, the high reactivity of sulfobenzoic acid mixtures at elevated temperatures complicates reactor design and safety protocols .

Comparative Analysis of Preparation Methods

Reaction Efficiency and By-Products

Table 1 contrasts key parameters of the two methods:

The sulfophthalic acid method’s lower temperature range reduces energy costs and equipment wear, while its higher yield and purity make it preferable for pharmaceutical applications .

Economic and Environmental Considerations

Sulfophthalic acid derived from phthalic anhydride is more expensive than benzoic acid. However, reduced purification costs and waste disposal (from fewer by-products) offset initial feedstock expenses . Conversely, the sulfobenzoic acid route generates sulfuric acid waste, requiring neutralization and increasing environmental liability .

Analyse Des Réactions Chimiques

Preparation of 3-Hydroxybenzoic Acid

- From Sulfophthalic Acid: this compound can be synthesized from sulfophthalic acids or their salts through reaction with an alkali metal hydroxide at temperatures between 200 and 300°C and pressures between 10 and 30 bar . The sulfophthalic acids used can be 3-sulfophthalic acid, 4-sulfophthalic acid, or a mixture of both . The reaction mixture is then acidified with a mineral acid, such as hydrochloric acid, to obtain the free this compound .

- From 3-Sulfobenzoic Acid: this compound can also be obtained by the alkali fusion of 3-sulfobenzoic acid at 210–220°C .

Reactions of this compound

- Alkylation: this compound can be reacted with an alkyl halide in the presence of K2CO3/acetone to yield 3-alkoxy benzoic acids . This reaction involves the alkylation of the hydroxyl group .

- Reaction with Diazonium Salts: this compound derivatives can be synthesized via photochemical reactions with diazonium salts .

- Reaction with Hydroxyl Radicals: In the atmosphere, this compound can be formed by the reaction of benzoic acid with hydroxyl radicals . The reaction proceeds through the addition of a hydroxyl radical to the benzene ring, followed by hydrogen abstraction and the formation of monohydroxybenzoic acid . The potential barriers for the formation of this compound are smaller compared to the formation of 4-hydroxybenzoic acid .

- Esterification: this compound can be esterified using methanol and concentrated sulfuric acid as a catalyst, yielding 3-hydroxy methyl benzoate .

Reactivity of Hydroxybenzoic Acid Isomers

- General Trends: The reactivity of hydroxybenzoic acid isomers in oscillatory Belousov-Zhabotinsky (BZ) reactions depends on the number and position of the hydroxyl groups . Trihydroxy isomers are the least reactive, while monohydroxybenzoic acids are the most reactive .

- Monohydroxybenzoic Acids: Among the monohydroxybenzoic acids, *para-*hydroxybenzoic acid is the most reactive .

- Dihydroxybenzoic Acids: For dihydroxybenzoic acids, the reactivity decreases in the order: 3,4-dihydroxybenzoic acid > 2,4-dihydroxybenzoic acid > 3,5-dihydroxybenzoic acid .

Polymorphism

This compound exists in multiple polymorphic forms . Three polymorphs (I, II, and III) have been identified, with form I being the most stable . Forms II and III are metastable and convert to form I upon heating .

| Polymorph | Melting Point (°C) | Transition Start (°C) |

|---|---|---|

| I | 202 | N/A |

| III | 195.5–196.5 | ~165 (to Form I) |

Applications De Recherche Scientifique

Pharmaceutical Applications

Antimicrobial Activity

3HBA has been investigated for its antimicrobial properties. It forms cocrystals with isoniazid, enhancing the drug's efficacy against mycobacterial infections. A study demonstrated that the combination of 3HBA with isoniazid significantly improved the antimicrobial activity against resistant strains of Mycobacterium tuberculosis, suggesting its potential as a co-former in drug formulations .

Polymorphism and Stability

Research has identified multiple polymorphs of 3HBA, which can influence its solubility and stability. The trimorphism of 3HBA was studied using X-ray diffraction and calorimetric measurements, revealing that different forms exhibit varying thermal stabilities and packing arrangements. This polymorphic behavior is crucial for optimizing drug delivery systems .

Materials Science

Synthesis of Polymers

3HBA serves as an intermediate in the synthesis of various polymers and plasticizers. Its role in modifying the physical properties of materials has been documented, where it contributes to enhanced mechanical strength and thermal stability in polymer matrices .

Nanocomposites

In materials science, 3HBA is utilized in the development of dental nanocomposites. Research indicates that incorporating 3HBA into glyoxylic acid-modified hydroxyapatite nanofibers improves dispersion and mechanical properties, making it suitable for dental applications .

Metabolomics

Metabolic Studies

Recent studies have employed 3HBA in metabolomic analyses to understand its role in biological systems. For instance, it has been involved in characterizing metabolic interactions within gut microbiota, showing its potential impact on host metabolism . The identification of 3HBA among metabolites highlights its significance in metabolic pathways.

Environmental Science

Biodegradation Studies

3HBA has been studied for its biodegradability and role as a plant metabolite. Its presence in natural ecosystems suggests a role in biogeochemical cycles, where it may contribute to the degradation of organic pollutants . Understanding its environmental fate is crucial for assessing ecological impacts.

Table 1: Summary of Pharmaceutical Applications

| Application | Description | Reference |

|---|---|---|

| Antimicrobial | Enhances efficacy of isoniazid against Mycobacterium | |

| Polymorphism | Multiple stable forms influence drug properties |

Table 2: Material Properties

| Property | Modification Using 3HBA | Reference |

|---|---|---|

| Mechanical Strength | Improved through polymer synthesis | |

| Thermal Stability | Enhanced in nanocomposites |

Case Studies

- Cocrystallization with Isoniazid : A study demonstrated that combining 3HBA with isoniazid resulted in a significant increase in antimicrobial activity against resistant strains of tuberculosis, showcasing its potential as a pharmaceutical enhancer .

- Polymorphic Behavior Investigation : An experimental investigation revealed three polymorphs of 3HBA, with distinct thermal behaviors and stability profiles, underscoring the importance of polymorphism in drug formulation .

Mécanisme D'action

3-Hydroxybenzoic acid exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It activates the Nrf2 signaling pathway, which increases the expression of antioxidant enzymes, thereby decreasing oxidative stress.

Anti-inflammatory Activity: It inhibits the activity of pro-inflammatory enzymes and cytokines, reducing inflammation.

Cardiovascular Benefits: It activates hydroxycarboxylic acid receptors, reducing adipocyte lipolysis and potentially improving blood lipid profiles.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

3-HBA is differentiated from other hydroxybenzoic acid isomers by the position of its hydroxyl group. Key comparisons include:

Key Insights :

- Solubility : 3-HBA exhibits pH-dependent solubility, with higher penetration rates in ultrafiltration studies using polyamide (PA) membranes at pH 7 compared to 4-HBA (58% vs. 42% retention) .

- Thermal Stability : 3-HBA’s lower melting point than 4-HBA (201°C vs. 213°C) reflects weaker intermolecular interactions due to the meta hydroxyl configuration .

Enzyme Inhibition

- Acetylcholinesterase (AChE) Inhibition : 3-HBA binds to Tyr130 in AChE’s anionic site, but its inhibitory activity (IC₅₀ ~1.2 mM) is weaker than protocatechuic acid (IC₅₀ ~0.8 mM) due to fewer hydroxyl groups .

- Anti-Glycation Activity : 3-HBA exhibits moderate inhibition of advanced glycation end products (AGEs) with an IC₅₀ of 2.318 mg/mL, outperforming 3-hydroxyphenylpropionic acid (IC₅₀ 1.899 mg/mL) but being less potent than ferulic acid (IC₅₀ 0.741 mg/mL) .

Role in Bacterial Pathogenesis

- Xanthomonadin Biosynthesis: 3-HBA is a critical precursor in Xanthomonas spp. for synthesizing xanthomonadin (a photoprotective pigment) and ubiquinone. Genetic interference studies show that both 3-HBA and 4-HBA are required, but 3-HBA uniquely contributes to systemic invasion and antioxidant defense .

Plant Defense Modulation

- Unlike salicylic acid (SA, 2-HBA), which induces plant defense responses, 3-HBA lacks defense-inducing activity due to its C3 hydroxyl group, which prevents interaction with key receptors like NPR1 .

Co-Crystal Formation

- 3-HBA forms stable co-crystals with piracetam, altering its vibrational modes (e.g., THz absorption peaks at 1.45 THz vs. 1.32 THz for pure piracetam) . In contrast, gentisic acid (2,5-HBA) forms co-crystals with broader pharmaceutical applicability due to its dual hydroxyl groups .

Liquid Crystalline Properties

- Derivatives of 3-HBA exhibit columnar (B1) and lamellar (B2) mesophases in banana-shaped liquid crystals, but these are less studied than resorcinol-based analogs .

Key Research Findings and Data Tables

Table 1: Bioactivity Comparison of Hydroxybenzoic Acids

Table 2: Ultrafiltration Penetration Rates of Phenolic Acids (pH 7, PA Membrane)

| Compound | Penetration Rate (%) | Retention Mechanism |

|---|---|---|

| This compound | 42% | Moderate hydrophobic interaction |

| 4-Hydroxybenzoic acid | 58% | Strong electrostatic retention |

| Salicylic acid | 35% | High membrane adsorption |

Activité Biologique

3-Hydroxybenzoic acid (3-HBA), a derivative of benzoic acid, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects, supported by various studies and case analyses.

This compound is an aromatic compound characterized by the presence of a hydroxyl group at the meta position of the benzoic acid structure. Its molecular formula is and it has a molar mass of 138.12 g/mol. The compound can be synthesized through various methods, including chemical synthesis and extraction from natural sources.

1. Antimicrobial Activity

3-HBA exhibits significant antimicrobial properties against various pathogens. Recent studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Active against Gram-positive strains | |

| Escherichia coli | Inhibitory effects observed | |

| Candida albicans | Antifungal activity noted |

In a study by Satpute et al., novel derivatives of 3-HBA were synthesized and tested, showing enhanced antibacterial activity compared to the parent compound .

2. Anti-inflammatory Effects

3-HBA has been reported to reduce inflammation through various mechanisms. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

- Mechanism: The compound modulates the NF-κB signaling pathway, leading to decreased expression of inflammatory markers.

- Case Study: Research indicated that 3-HBA significantly reduced edema in animal models induced by acetic acid .

3. Antioxidant Properties

The antioxidant capacity of 3-HBA is attributed to its ability to scavenge free radicals and inhibit oxidative stress.

In vitro studies have shown that 3-HBA protects cellular components from oxidative damage, suggesting potential applications in preventing chronic diseases associated with oxidative stress .

4. Anticancer Activity

Emerging research highlights the anticancer potential of 3-HBA. It has been shown to induce apoptosis in cancer cell lines.

- Cell Lines Tested: MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).

- Findings: The compound exhibited cytotoxic effects with IC50 values indicating significant cell death at micromolar concentrations .

Structure-Activity Relationship (SAR)

The biological activities of 3-HBA derivatives can be influenced by structural modifications. Studies indicate that:

- Hydroxyl group positioning affects lipophilicity and binding affinity to biological targets.

- Substituents on the aromatic ring can enhance or diminish activity depending on their electronic properties .

Applications in Medicine and Industry

Due to its broad spectrum of biological activities, 3-HBA finds applications in various fields:

Q & A

Basic Research Questions

Q. What experimental techniques are critical for characterizing 3-hydroxybenzoic acid polymorphs?

To identify and differentiate polymorphs (Forms I, II, and III), researchers should use a combination of:

- Differential Scanning Calorimetry (DSC) : Measures transition temperatures and enthalpies (e.g., Form III transforms exothermically to Form I at ~165°C with ΔH = −1.26 kJ mol⁻¹) .

- Powder X-ray Diffraction (PXRD) : Resolves structural differences (e.g., Form III has distinct lattice parameters: a = 9.6308 Å, b = 8.2989 Å, c = 7.7396 Å, β = 98.716°) .

- Infrared (IR) Spectroscopy : Detects hydrogen-bonding motifs (e.g., Form III shares a ladder-like O–H⋯O chain motif with Form II) .

Phase purity is essential, as impurities trigger slow transformations to Form I .

Q. How can researchers synthesize this compound with high purity?

Key methods include:

- Alkali Fusion : React sodium 3-sulfobenzoate with alkali at 210–220°C, followed by acidification and recrystallization (yields ~90% purity) .

- Oxidation of 3-Hydroxybenzaldehyde : Air oxidation in hot NaOH suspension .

- Biosynthesis : Genetically engineered E. coli or B. subtilis ferment glucose or glycerol to produce this compound .

Q. What factors influence the stability of this compound polymorphs during storage?

Metastable Forms II and III remain stable for ≥15 weeks if phase-pure . Impurities (e.g., 1–2% Form I) accelerate transformation to Form I . Storage conditions should avoid moisture and mechanical stress, as lattice energy differences between forms are minimal (<1.3 kJ mol⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict and rationalize this compound polymorphism?

- Crystal Energy Landscape (CEL) Analysis : Tools like CrystalPredictor and DMACRYS generate low-energy structures. For this compound, CEL revealed 45 competitive packing arrangements with energy differences <3 kJ mol⁻¹, explaining its polymorphism .

- Hydrogen-Bond Motif Classification : Forms I (carboxylic acid dimers) and II/III (chain motifs) were distinguished via lattice energy minimization and Helmholtz free energy calculations .

- Validation : Match computed PXRD patterns (e.g., Form III matched "Rank 9" structure in CEL) with experimental data .

Q. How should researchers resolve contradictions in thermodynamic stability data for polymorphs?

Discrepancies arise from:

- Volatility : Heating Form III causes ~3% mass loss, skewing DSC-measured ΔH values .

- Method Sensitivity : Solution calorimetry in DMSO confirmed Form I as most stable (ΔHsol = −6.76 kJ mol⁻¹), followed by II (−7.39) and III (−7.79), aligning with lattice energy rankings .

- Density Rule Exception : Form III has the smallest unit cell volume (611.44 ų) but is least stable, attributed to hydrogen-bonding motif differences .

Q. What strategies enable selective esterification of this compound under mild conditions?

- pH Control : At pH 3.06, methyl ester formation dominates with methyl orange, while sulfuric acid favors acetyl esters .

- Temperature Modulation : Reactions at 23–27°C optimize yield for methyl esters .

- Catalyst Screening : Enzymatic routes (e.g., lipases) improve selectivity and reduce side reactions .

Q. How does this compound function as a coformer in pharmaceutical cocrystals?

Its hydroxyl and carboxyl groups enable strong hydrogen bonds with APIs (Active Pharmaceutical Ingredients). For example:

- Stability Enhancement : Cocrystals with this compound improve API solubility and shelf-life by stabilizing metastable forms .

- Design Rules : Prioritize synthons like O–H⋯O chains (Form II/III motifs) over dimers (Form I) for tailored physicochemical properties .

Q. What role does this compound play in microbial metabolic pathways?

- Biodegradation : Pseudomonas fluorescens mutants convert 3-hydroxycinnamic acid to this compound via deacetylase activity .

- Enzymatic Oxidation : 3-Hydroxybenzoate 4-monooxygenase uses NADPH and O₂ to produce protocatechuic acid, a key intermediate in aromatic compound metabolism .

Q. Methodological Recommendations

- Polymorph Screening : Use solvent-free DSC cycles and slurry crystallization to isolate pure forms .

- Data Interpretation : Cross-validate computational (CEL) and experimental (PXRD/IR) results to account for kinetic vs. thermodynamic control .

- Synthetic Optimization : Combine biosynthetic and chemical methods to achieve >95% purity for pharmaceutical applications .

Propriétés

IUPAC Name |

3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-6-3-1-2-5(4-6)7(9)10/h1-4,8H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFXRHURBJZNAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25302-76-5, 7720-19-6 (mono-hydrochloride salt) | |

| Record name | 3-Hydroxybenzoic acid homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25302-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6021610 | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or off-white powder; [Alfa Aesar MSDS], Solid, White crystalline powder | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10769 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002466 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2298/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

7.25 mg/mL at 25 °C, Soluble, Soluble (in ethanol) | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002466 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2298/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.000158 [mmHg] | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10769 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

99-06-9 | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZFW40OJ7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002466 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

202 °C | |

| Record name | 3-Hydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002466 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.